4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate is a synthetic organic compound with the molecular formula C17H14ClN3O2S2 and a molecular weight of 391.89 g/mol . This compound is characterized by the presence of a chlorobenzyl group, a benzylsulfanyl group, and a thiadiazole ring, making it a unique and versatile molecule in various scientific research applications.
Preparation Methods
The synthesis of 4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate involves several steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-(benzylsulfanyl)-1,2,4-thiadiazole.
Reaction Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiadiazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate can be compared with similar compounds such as:
4-Chlorobenzyl chloride: A precursor in the synthesis of the carbamate compound, known for its reactivity and use in organic synthesis.
3-(Benzylsulfanyl)-1,2,4-thiadiazole: Another precursor, which contributes to the unique thiadiazole ring structure in the final compound.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN3O2S2 |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-14-8-6-12(7-9-14)10-23-17(22)20-15-19-16(21-25-15)24-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) |
InChI Key |
WZSKKJQLTDZUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=N2)NC(=O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.